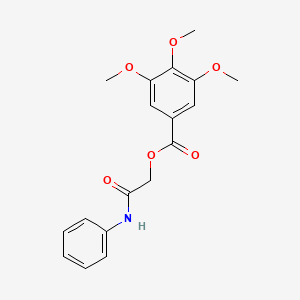

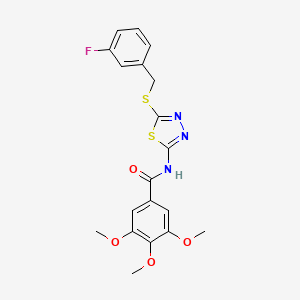

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Bioactivity

A class of compounds integrating the structural motif similar to (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate has been synthesized, exhibiting significant antiproliferative activity in vitro against cancer cells. These compounds interact with tubulin and affect the cell cycle, highlighting potential clinical applications as antimitotic agents. Particularly, the derivative 3c demonstrated comparable antitumor activity in vivo to known antimitotic drugs, indicating its potential for clinical use in cancer therapy (Romagnoli et al., 2014).

Chemical Synthesis and Material Science

Efficient synthetic pathways have been developed for related molecules, focusing on regioselectivities in synthesis processes. These methodologies enable the creation of novel compounds with potential applications in material science and medicinal chemistry. For instance, the synthesis of Luotonin A derivatives showcases the intricate chemistry and utility of such molecules in exploring biological activities and material properties (Atia et al., 2017).

Polymer and Conducting Materials

Research into conducting polymers derived from aminobenzoic acids highlights the role of such compounds in developing new materials with electronic applications. These studies have led to insights into the electrochemical polymerization of aminobenzoic acids, contributing to the development of conducting polymers with potential use in various electronic devices (Thiemann & Brett, 2001).

Catalysis and Chemical Transformations

Studies on organocatalysts for hydrazone and oxime formation reveal that derivatives of (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate can act as superior catalysts. These findings are crucial for molecular conjugation strategies in chemistry and biology, offering a more efficient approach to hydrazone/oxime formation vital for ligation, attachment, and bioconjugation applications (Crisalli & Kool, 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is suggested that the compound interacts with lipid bilayers, specifically anionic phospholipids . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .

Biochemical Pathways

The compound is thought to interact with anionic phospholipids, minor components of the membrane that possess singular physical and biochemical properties . It is suggested that the compound embeds into the phosphatidylserine bilayers, perturbing the thermotropic gel to liquid crystalline phase transition . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .

Result of Action

The compound is thought to produce structural changes in phosphatidylserine bilayers that could affect the functioning of the membrane . These changes include promoting the formation of interdigitation in the gel phase and decreasing the bilayer thickness in the liquid crystalline phase .

Action Environment

The action of (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate is likely influenced by the environment of the lipid bilayers with which it interacts . .

Propriétés

IUPAC Name |

(2-anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)17(14)24-3)18(21)25-11-16(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQOHTJQSFQBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)

![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)

![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)

![3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2763427.png)

![1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763434.png)

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)